beta-D-galactose

Catalog No.
S6883454
CAS No.
9031-11-2
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-D-galactose

CAS Number

9031-11-2

Product Name

beta-D-galactose

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1

InChI Key

WQZGKKKJIJFFOK-FPRJBGLDSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O

Beta-D-galactose is a D-galactopyranose having beta-configuration at the anomeric centre. It has a role as an epitope and a mouse metabolite. It is an enantiomer of a beta-L-galactose.
beta-D-Galactose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
beta-D-galactose contains a Galactosylceramide motif and is often attached to a Cer aglycon.
beta-D-galactose is a natural product found in Symphytum tuberosum with data available.

beta-D-galactose is the stereochemically pure beta-anomer of the aldohexose D-galactose, distinguished by the equatorial position of its C1 hydroxyl group. In industrial and laboratory procurement, it is highly valued for its defined anomeric configuration, which is critical for stereospecific glycoconjugate synthesis, precise enzymatic assays, and lectin-binding studies [1]. Unlike standard commercial D-galactose, which is supplied as an equilibrium mixture of alpha and beta anomers, pure beta-D-galactose provides a reliable, fixed starting point for processes sensitive to mutarotation dynamics and anomer-specific molecular recognition [2].

Substituting pure beta-D-galactose with standard mixed D-galactose (which equilibrates to approximately 30% alpha and 70% beta in aqueous solution) introduces immediate confounding variables in kinetic and structural applications [1]. In enzymatic studies involving galactose mutarotase (GALM), starting with an equilibrium mixture prevents the accurate measurement of initial reaction velocities, rendering the assay invalid. Furthermore, in the chemical synthesis of beta-linked galactosides, utilizing a mixed anomer pool significantly reduces the yield of the target stereoisomer and necessitates costly, time-consuming downstream chromatographic purification [2]. For galectin binding assays, the presence of the weakly binding alpha-anomer skews thermodynamic calculations, making the stereopure beta-anomer indispensable for accurate benchmarking [3].

Absolute Requirement for Initial Rate Kinetics in Mutarotase Assays

Galactose mutarotase (GALM) catalyzes the conversion of beta-D-galactose to alpha-D-galactose. To accurately measure the initial velocity (Vmax) of this enzyme, the substrate must be entirely in the beta form at time zero. Using pure beta-D-galactose provides a 100% substrate baseline, whereas mixed D-galactose already contains ~30% of the alpha-anomer product, severely suppressing the measurable initial rate and violating Michaelis-Menten assumptions [1].

Evidence DimensionInitial substrate availability for mutarotation kinetics
Target Compound Data100% beta-D-galactose (enables precise Vmax determination)
Comparator Or BaselineMixed D-galactose (~70% beta / 30% alpha at equilibrium)
Quantified DifferenceEliminates the ~30% alpha-anomer background, restoring linear initial rate measurement.
ConditionsIn vitro GALM kinetic assays using polarimetry or NMR

Procuring the pure beta-anomer is mandatory for Leloir pathway enzyme assays, as equilibrium mixtures cannot be used to measure initial mutarotation rates.

Anomer-Specific Recognition by Galectins

Galectins and other beta-galactoside-binding lectins exhibit strict stereochemical requirements for their ligands. Pure beta-D-galactose forms optimal CH-pi interactions with conserved tryptophan residues in the carbohydrate-recognition domain (CRD), providing a reliable baseline affinity for ITC and SPR studies. In contrast, the alpha-anomer lacks this optimal geometry, resulting in negligible binding [1]. Utilizing the pure beta-anomer prevents the affinity dilution observed when using mixed D-galactose.

Evidence DimensionBinding affinity and structural fit in the lectin CRD
Target Compound DataHigh specific binding affinity (baseline for galectin recognition)
Comparator Or Baselinealpha-D-galactose (negligible/weak binding)
Quantified DifferenceBeta-anomer exhibits structurally optimal CH-pi interactions, preventing the ~30% inactive fraction present in mixed D-galactose.
ConditionsIsothermal Titration Calorimetry (ITC) and X-ray co-crystallization with Galectins

For structural biology and inhibitor benchmarking, the pure beta-anomer prevents affinity dilution and off-target binding artifacts caused by the alpha-anomer.

Precursor Efficiency in Glycoconjugate Synthesis

In the chemical synthesis of complex glycans, starting with a stereopure precursor dictates the efficiency of the downstream workflow. Direct peracetylation or glycosylation of pure beta-D-galactose yields a highly enriched beta-linked intermediate (e.g., beta-D-galactose pentaacetate). When mixed D-galactose is used, the resulting product is an anomeric mixture that requires extensive silica gel chromatography to isolate the desired beta-derivative [1].

Evidence DimensionDownstream purification requirement for stereopure intermediates
Target Compound DataDirect conversion to beta-linked intermediates with minimal epimeric byproducts
Comparator Or BaselineMixed D-galactose (requires extensive chromatography to separate alpha/beta products)
Quantified DifferenceSignificantly reduces purification time and solvent consumption by avoiding anomeric mixtures in the first synthetic step.
ConditionsChemical acetylation/glycosylation workflows

Using stereopure beta-D-galactose as a starting material streamlines synthetic carbohydrate workflows, directly reducing labor and solvent costs.

Galactose Mutarotase (GALM) Activity Assays

Because GALM catalyzes the conversion of the beta-anomer to the alpha-anomer, pure beta-D-galactose is strictly required as the starting substrate to accurately measure initial reaction velocities via polarimetry or NMR [1].

Galectin and Lectin Binding Benchmarks

In Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) studies, pure beta-D-galactose serves as the essential baseline ligand for beta-galactoside-binding proteins, avoiding the affinity dilution caused by the alpha-anomer [2].

Stereocontrolled Synthesis of Galactosides

Industrial and laboratory synthesis of beta-linked glycoconjugates and peracetylated galactosides relies on pure beta-D-galactose to maximize target stereoisomer yield and minimize costly downstream chromatographic separations [3].

Physical Description

Powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

UNII

RQ6K52J67A

General Manufacturing Information

.beta.-Galactosidase: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 11-23-2023
Ulanovskaya et al. Synthesis Enables Identification of the Cellular Target of Leucascandrolide A and Neopeltolide Nature Chemical Biology, doi: 10.1038/nchembio.94, published online 30 May 2008. http://www.nature.com/naturechemicalbiology

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